molecular formula C22H15N3O4 B10891554 N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}naphthalene-2-carbohydrazide

N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}naphthalene-2-carbohydrazide

Cat. No.: B10891554
M. Wt: 385.4 g/mol
InChI Key: KLZQDCRMBTUGTP-OEAKJJBVSA-N
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Description

N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and a naphthohydrazide moiety

Properties

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H15N3O4/c26-22(17-10-9-15-5-1-2-6-16(15)13-17)24-23-14-18-11-12-21(29-18)19-7-3-4-8-20(19)25(27)28/h1-14H,(H,24,26)/b23-14+

InChI Key

KLZQDCRMBTUGTP-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE typically involves the condensation reaction between 2-naphthohydrazide and an aldehyde derivative of 5-(2-nitrophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the hydrazone linkage may interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-{(E)-1-[5-(2-chlorophenyl)-2-furyl]methylidene}-2-naphthohydrazide
  • N’~2~-{(E)-1-[5-(2-hydroxyphenyl)-2-furyl]methylidene}-2-naphthohydrazide
  • N’~2~-{(E)-1-[5-(2-methylphenyl)-2-furyl]methylidene}-2-naphthohydrazide

Uniqueness

N’~2~-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-NAPHTHOHYDRAZIDE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl group with the furan and naphthohydrazide moieties creates a compound with diverse applications and unique properties compared to its analogs.

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